(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide
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Overview
Description
(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the triazolopyridine core through cyclization reactions.
- Introduction of the chloropyridinyl and piperidinyl groups via nucleophilic substitution or coupling reactions.
- Final coupling with the benzamide moiety under specific conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or triazolopyridine moieties.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
- Used as intermediates in the synthesis of more complex molecules.
- Studied for their unique chemical properties and reactivity.
Biology
- Potential applications in the development of new pharmaceuticals.
- Investigated for their biological activity against various targets.
Medicine
- Explored as potential drug candidates for treating diseases such as cancer, infections, and neurological disorders.
Industry
- Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
- Inhibition or activation of enzyme activity.
- Binding to receptor sites and modulating signal transduction pathways.
- Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine derivatives: Known for their diverse biological activities.
Chloropyridinyl compounds: Often used in medicinal chemistry for their pharmacological properties.
Piperidinyl benzamides: Studied for their potential therapeutic applications.
Uniqueness
(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H20ClN7O |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3S)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m0/s1 |
InChI Key |
FDTXHWQFIXYHCL-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 |
Origin of Product |
United States |
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